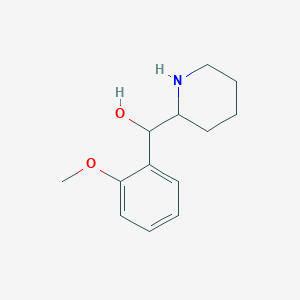

(2-Methoxyphenyl)-piperidin-2-ylmethanol

Descripción

(2-Methoxyphenyl)-piperidin-2-ylmethanol is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a methanol group and a 2-methoxyphenyl moiety. Piperidine derivatives are widely explored in medicinal chemistry for their interactions with central nervous system (CNS) receptors, enzymes, and transporters .

Propiedades

Fórmula molecular |

C13H19NO2 |

|---|---|

Peso molecular |

221.29 g/mol |

Nombre IUPAC |

(2-methoxyphenyl)-piperidin-2-ylmethanol |

InChI |

InChI=1S/C13H19NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-3,6,8,11,13-15H,4-5,7,9H2,1H3 |

Clave InChI |

QDKOCJAVJNKBJZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1C(C2CCCCN2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

- Structural Differences: NBOMe compounds (e.g., 25I-NBOMe) feature a phenethylamine backbone with a 2,5-dimethoxy-substituted phenyl ring and a N-(2-methoxyphenyl)methyl group . In contrast, (2-Methoxyphenyl)-piperidin-2-ylmethanol replaces the phenethylamine with a piperidine ring and lacks the dimethoxy substitution.

- Pharmacological Profile: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with high toxicity and hallucinogenic effects .

| Parameter | NBOMe Series | (2-Methoxyphenyl)-piperidin-2-ylmethanol |

|---|---|---|

| Core Structure | Phenethylamine | Piperidine |

| Aromatic Substitution | 2,5-Dimethoxy | 2-Methoxy |

| Toxicity | High (e.g., seizures, death) | Not reported |

| Receptor Target | 5-HT2A | Unknown (potential 5-HT6 or APN targets) |

HBK Piperazine Derivatives (HBK14–HBK19)

- Structural Differences: HBK compounds (e.g., HBK14) contain a piperazine ring linked to phenoxy-alkyl chains and a 2-methoxyphenyl group . The target compound replaces piperazine with piperidine and lacks the phenoxy-alkyl chain.

- Pharmacological Implications :

5-HT6 Receptor Antagonists (e.g., 4b, 4g, 4j)

- Structural Differences: These antagonists combine a (2-methoxyphenyl)piperazine moiety with an indole-ethanol group . The target compound substitutes piperazine with piperidine and lacks the indole moiety.

- Functional Data :

Pyrazoline Derivatives (e.g., 2o)

- Structural Differences: Compound 2o contains a pyrazoline core with a 2-methoxyphenyl group and a hydrazine-carboxamide chain . The target compound’s piperidine-methanol structure lacks the heterocyclic pyrazoline ring.

- Biological Relevance: Pyrazoline derivatives target aminopeptidase N (APN), implicated in cancer metastasis . The target compound’s activity against APN is unexplored but plausible due to structural similarities in the methoxyphenyl group.

Piperidine-2-ethanol

- Structural Differences: Piperidine-2-ethanol lacks the 2-methoxyphenyl substituent .

- Physicochemical Properties: Piperidine-2-ethanol has higher polarity (logP ≈ 0.5) compared to the target compound (estimated logP ≈ 2.1 due to the aromatic group). Safety data for piperidine-2-ethanol indicate low acute toxicity (LD50 > 2000 mg/kg in rats) , suggesting the methoxyphenyl group may alter toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.